N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H27N3O6S and its molecular weight is 473.54. The purity is usually 95%.
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Scientific Research Applications
Dopamine D4 Ligand Development
Compounds structurally related to the queried chemical, particularly those with piperazine and benzamide fragments, have been synthesized and tested for their binding affinities at human dopamine D4 and D2 receptor subtypes. One notable compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated high affinity for the dopamine D4 receptor with significant selectivity over the D2 receptor. This highlights its potential for further research and development into selective D4 receptor agonists or antagonists, which could have implications for treating psychiatric disorders such as schizophrenia or bipolar disorder (Perrone et al., 1998).
Synthesis of Heterocyclic Compounds
Research into the synthesis of heterocyclic 5-amino-2-methoxybenzamides and related compounds has shown potential for the development of neuroleptic drugs. These compounds are synthesized through reactions involving 2-methoxy-5-nitrobenzoyl chloride and various amines, leading to N-substituted 2-methoxy-5-nitrobenzamides. Their reduction and further modifications yield compounds with potential neuroleptic properties, indicating the significance of such chemical structures in medicinal chemistry (Valenta et al., 1990).
Oxidative Cyclization in Synthesis
The synthesis of benzocarbazoloquinones through oxidative cyclization involving compounds with benzenesulfonyl groups, similar to the query chemical, demonstrates a methodological application in organic synthesis. This process involves the transformation of ethyl 1-benzenesulfonyl-2-bromomethyl-5-methoxyindole-3-carboxylate into benzocarbazoloquinones, showing the utility of such functional groups in complex chemical synthesis processes (Rajeswaran & Srinivasan, 1994).
Antiproliferative Activity
The synthesis and evaluation of novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives for antiproliferative activity against various tumor cell lines highlight the therapeutic potential of compounds with benzenesulfonamide groups. These studies suggest that the chemical framework of the query compound could be relevant for developing new antiproliferative agents, with specific derivatives showing promising activity against breast cancer and neuroblastoma cell lines (Motavallizadeh et al., 2014).
Mechanism of Action
Target of Action
Similar benzenesulfonic acid derived compounds have been evaluated as competitive inhibitors ofHuman Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .
Mode of Action
It can be inferred from related studies that benzenesulfonic acid derivatives may interact with their targets (such as hne) through competitive inhibition . This means the compound may bind to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity.
Biochemical Pathways
Given the potential target of hne, it can be inferred that the compound may influence pathways related to inflammation and immune response .
Result of Action
If the compound acts as a competitive inhibitor of hne, it could potentially reduce the enzyme’s activity, thereby modulating the immune response and inflammation .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-oxo-2-(4-propanoylpiperazin-1-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-3-20(27)25-13-15-26(16-14-25)23(29)22(33(30,31)17-9-5-4-6-10-17)24-21(28)18-11-7-8-12-19(18)32-2/h4-12,22H,3,13-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQFPSAGAQGBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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